molecular formula C23H26N4O6S B2990728 4-butoxy-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide CAS No. 876359-35-2

4-butoxy-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide

Cat. No. B2990728
CAS RN: 876359-35-2
M. Wt: 486.54
InChI Key: ZGUYOOZPVNOVQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-butoxy-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide” is a research compound. It is a new acyl derivative of sulfadimethoxine . The compound has been studied for its potential anti-inflammatory effects .


Molecular Structure Analysis

The molecular formula of the compound is C23H26N4O6S. It was characterized using 1H-, 13C-NMR, EI–MS, and HRFAB–MS spectroscopic techniques . The exact molecular structure is not provided in the available resources.

Scientific Research Applications

Ultrasound Assisted Synthesis

A study explored the ultrasound-assisted synthesis of novel derivatives, emphasizing the potential of such compounds for anti-tubercular activity. The derivatives were synthesized with an aim to achieve good yield and were evaluated against Mycobacterium tuberculosis. The compounds demonstrated promising activity, with IC50 values of less than 1 µg/mL. Additionally, their non-cytotoxic nature against the human cancer cell line HeLa was confirmed, making them significant for further anti-tubercular drug discovery processes (Nimbalkar et al., 2018).

Interaction with Bovine Serum Albumin

Research on p-hydroxycinnamic acid derivatives, including compounds structurally similar to "4-butoxy-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide," highlighted their interaction with bovine serum albumin (BSA). The study utilized fluorescence and UV–vis spectral studies to investigate the binding constants, number of binding sites, and thermodynamic parameters. Such interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of potential drug candidates (Meng et al., 2012).

Material Science Application

The synthesis and properties of ortho-linked polyamides based on derivatives of "4-butoxy-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide" were investigated for their potential in material science. These polyamides showed non-crystalline nature, excellent solubility in polar solvents, and the ability to form transparent, flexible films. Their thermal stability and high glass transition temperatures make them suitable for various industrial applications (Hsiao et al., 2000).

Antitumor Activity

Another study focused on the synthesis of novel 4-substituted phenyl derivatives, assessing their antitumor activity against cancer stem cells. The derivatives were evaluated in vitro against a colon cancer cell line, showcasing significant inhibitory effects on cancer stem cell proliferation. This highlights the potential of such compounds in the development of new anticancer therapies (Bhat et al., 2016).

Synthesis and Process Improvement

The compound N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, related to "4-butoxy-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide," was synthesized with potential antitumor effects. This work illustrates the compound's synthesis pathway, showcasing its relevance in medicinal chemistry for developing new therapeutic agents (Bin, 2015).

Mechanism of Action

Target of Action

The primary targets of this compound are phagocytes and J774.2 macrophages . These cells play a crucial role in the immune response, where phagocytes engulf and destroy pathogens, and macrophages stimulate other immune cells to respond to pathogens.

Mode of Action

The compound inhibits the zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . It also inhibits the production of nitric oxide from lipopolysaccharide-induced J774.2 macrophages . These actions suggest that the compound has anti-inflammatory properties.

Biochemical Pathways

The compound significantly downregulates the mRNA expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB , which are elevated in zymosan-induced generalized inflammation . It also upregulates the expression of the anti-inflammatory cytokine IL-10 , which is reduced in zymosan-treated mice .

Pharmacokinetics

The observational findings, gross anatomical analysis of visceral organs, and serological tests revealed the non-toxicity of the compound at the highest tested intraperitoneal (IP) dose of 100 mg/kg in acute toxicological studies in Balb/c mice .

Result of Action

The compound’s action results in the inhibition of the oxidative burst in phagocytes and the reduction of nitric oxide production in macrophages . This leads to a decrease in inflammation, as evidenced by the downregulation of inflammatory markers and the upregulation of anti-inflammatory cytokines .

Action Environment

While specific environmental factors influencing the compound’s action, efficacy, and stability are not mentioned in the available literature, it’s important to note that factors such as pH, temperature, and the presence of other compounds can potentially affect the activity and stability of the compound

Safety and Hazards

The compound did not show toxicity towards normal fibroblast cells . In acute toxicological studies in Balb/c mice, the compound showed non-toxicity at the highest tested intraperitoneal (IP) dose of 100 mg/kg .

properties

IUPAC Name

4-butoxy-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O6S/c1-4-5-14-33-18-10-6-16(7-11-18)22(28)24-17-8-12-19(13-9-17)34(29,30)27-20-15-21(31-2)26-23(25-20)32-3/h6-13,15H,4-5,14H2,1-3H3,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUYOOZPVNOVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.